N1-(2-Aminobenzyl)-1,2-benzenediamine
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Overview
Description
N1-(2-Aminobenzyl)-1,2-benzenediamine is an organic compound with a complex structure that includes both benzene rings and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminobenzyl)-1,2-benzenediamine typically involves the reaction of 2-aminobenzylamine with 1,2-diaminobenzene under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Aminobenzyl)-1,2-benzenediamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can modify the amine groups, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like iron or copper to facilitate the process .
Major Products Formed
The major products formed from these reactions include quinazolines from oxidation, various reduced amine derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
N1-(2-Aminobenzyl)-1,2-benzenediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2-Aminobenzyl)-1,2-benzenediamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives can inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-Aminobenzyl)-1,2-benzenediamine include:
2-Aminobenzylamine: A precursor in the synthesis of this compound.
1,2-Diaminobenzene: Another precursor used in the synthesis process.
Quinazolines: Derivatives formed from the oxidation of this compound.
Uniqueness
Its ability to form quinazoline derivatives highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDBRWNSRBMUGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533186 |
Source
|
Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-33-2 |
Source
|
Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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